molecular formula C21H21F3N2O B2800449 5-(2,5-dimethylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1009409-98-6

5-(2,5-dimethylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B2800449
CAS No.: 1009409-98-6
M. Wt: 374.407
InChI Key: OZJORYJKJIEZSQ-UHFFFAOYSA-N
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Description

5-(2,5-dimethylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a potent and isoform-selective Phosphodiesterase 4 (PDE4) inhibitor, exhibiting high affinity for the PDE4B subtype. This compound is a key research tool for investigating the cyclic adenosine monophosphate (cAMP) signaling pathway in inflammatory and immunological processes. By selectively inhibiting PDE4B, it prevents the hydrolysis of cAMP, leading to elevated intracellular levels that modulate the activity of professional immune cells, resulting in a pronounced anti-inflammatory effect. Its research value is underscored in pre-clinical studies for chronic obstructive pulmonary disease (COPD), asthma, and other T-cell mediated inflammatory conditions, where PDE4 inhibition is a validated therapeutic target. The molecular structure, featuring the trifluoromethyl group, is engineered for enhanced binding potency and metabolic stability. This inhibitor is therefore critical for elucidating PDE4B-specific roles in disease pathophysiology and for evaluating the potential of targeted PDE4 inhibition as a therapeutic strategy. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-[(2,5-dimethylphenyl)methyl]-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O/c1-13-5-6-14(2)15(10-13)12-26-19-11-16(21(22,23)24)7-8-17(19)25-9-3-4-18(25)20(26)27/h5-8,10-11,18H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJORYJKJIEZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C=CC(=C3)C(F)(F)F)N4CCCC4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. . The final steps involve the addition of the dimethylbenzyl group under specific reaction conditions to ensure the stability and integrity of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the radical trifluoromethylation step and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dimethylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The trifluoromethyl and dimethylbenzyl groups can be substituted with other functional groups to create derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of functionalized quinoxalines.

Scientific Research Applications

Antimicrobial Activity

Quinoxaline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 5-(2,5-dimethylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one exhibit significant antibacterial activity against various strains of bacteria. For instance, quinoxaline derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli, with some compounds demonstrating IC50 values in the low micromolar range .

Anticancer Potential

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. The incorporation of specific substituents on the quinoxaline ring has been linked to enhanced cytotoxicity against cancer cell lines. For example, certain derivatives have shown promising results in inhibiting tumor growth with GI50 values lower than those of standard chemotherapeutic agents . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Quinoxaline derivatives have also been reported to possess anti-inflammatory properties. Some compounds have demonstrated the ability to inhibit lipoxygenase (LOX) activity, an enzyme involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators .

Synthetic Routes

The synthesis of this compound can be achieved through various chemical methods. Recent literature suggests several synthetic strategies that include:

  • Condensation Reactions : Utilizing appropriate precursors to form the quinoxaline core.
  • Functional Group Modifications : Introducing trifluoromethyl and dimethylbenzyl groups through electrophilic aromatic substitution or nucleophilic addition reactions .

Case Study 1: Antibacterial Activity

A study published in the European Journal of Medicinal Chemistry evaluated a series of quinoxaline derivatives for their antibacterial properties. Compounds were screened against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications on the quinoxaline structure significantly enhanced antibacterial potency .

Case Study 2: Anticancer Activity

In another research effort documented in Molecules, a series of quinoxaline derivatives were synthesized and tested against various cancer cell lines. The study found that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Mechanism of Action

The mechanism by which 5-(2,5-dimethylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the quinoxaline core may facilitate interactions with nucleic acids. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key features of the target compound with structurally related derivatives:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
5-(2,5-Dimethylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one (Target) Pyrrolo[1,2-a]quinoxaline 2,5-Dimethylbenzyl (position 5); CF₃ (position 7) ~415 (estimated) Amide, trifluoromethyl, dimethylbenzyl
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 4-Nitrophenyl (position 7); phenethyl (position 3); cyano, ester groups 578.55 Nitro, cyano, ester
6-Fluoro-3-(2-methoxyethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]quinoxaline Pyrrolo[1,2-a]quinoxaline Fluoro (position 6); methoxyethyl (position 3) ~300 (estimated) Fluoro, methoxy
Key Observations:

Core Heterocycle : The imidazo[1,2-a]pyridine derivative in shares a bicyclic framework but differs in ring saturation and heteroatom placement, leading to distinct electronic profiles .

Substituent Impact :

  • Electron-Withdrawing Groups (EWGs) : The target’s trifluoromethyl group (σₚ = 0.54) and the imidazo[1,2-a]pyridine analogue’s nitro group (σₚ = 1.27) both enhance electrophilicity but differ in steric demand and metabolic resistance.
  • Lipophilic Substituents : The 2,5-dimethylbenzyl group in the target may improve membrane permeability compared to the imidazo[1,2-a]pyridine’s polar ester groups .

Spectroscopic Characterization

  • ¹H/¹³C NMR : To confirm substituent positions and ring saturation. For example, the imidazo[1,2-a]pyridine derivative shows distinct shifts for nitrophenyl (δ ~8.2 ppm) and ester groups (δ ~4.3 ppm) .
  • HRMS : Critical for verifying molecular weight and fragmentation patterns, as demonstrated in .

Biological Activity

5-(2,5-Dimethylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including its mechanism of action, effects on various cell lines, and potential therapeutic applications.

  • Molecular Formula : C21H21F3N2O
  • Molecular Weight : 374.41 g/mol
  • CAS Number : 1009409-98-6
  • Purity : >90% .

Research indicates that this compound interacts with specific biological targets, leading to significant cellular effects. The primary target identified is Cyclin-Dependent Kinase 2 (CDK2) . Inhibition of CDK2 disrupts the cell cycle, particularly affecting transitions from the G1 phase to the S phase and the G2/M phase. This mechanism results in cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) .

Anticancer Properties

The compound exhibits notable antiproliferative activity against several cancer cell lines. Key findings include:

  • MCF-7 Cell Line : Exhibits cytotoxicity with an IC50 value indicating effective growth inhibition.
  • HCT-116 Cell Line : Demonstrated significant reduction in cell viability.
  • HepG-2 Cell Line : Showed marked sensitivity to treatment with this compound.

Table 1 summarizes the IC50 values for various cell lines:

Cell LineIC50 Value (µM)
MCF-70.15
HCT-1160.20
HepG-20.18

These values suggest that the compound has a potent anticancer effect across different types of cancer cells.

Case Studies and Research Findings

  • Study on CDK Inhibition :
    A study conducted by researchers focused on the inhibition of CDK2 by this compound. The results demonstrated that the compound effectively inhibited CDK2 activity, leading to cell cycle arrest in treated cancer cells .
  • Structure-Activity Relationship (SAR) :
    Investigations into the structure-activity relationship revealed that modifications to the molecular structure significantly influenced biological activity. Variations in substituents on the quinoxaline scaffold were correlated with enhanced anticancer properties .
  • In Vivo Studies :
    Preliminary in vivo studies indicated that administration of this compound resulted in significant tumor reduction in xenograft models of breast and liver cancer. These results underscore its potential as a therapeutic agent in oncology .

Q & A

Q. Methodological Table :

StepKey Reagents/ConditionsPurposeReference
Core formationEthanol reflux, DMF-EtOH recryst.Pyrroloquinoxaline scaffold
TrifluoromethylationCF₃ reagents, heterocyclizationFunctionalization at position 7
Benzyl group addition2,5-Dimethylbenzyl halidesSubstituent introduction

How is structural identity confirmed in synthetic research?

Basic Research Question
Advanced spectroscopic and crystallographic techniques are critical:

  • NMR/FT-IR : Assign peaks for trifluoromethyl (δ ~110–120 ppm in ¹⁹F NMR) and tetrahydropyrrolo-quinoxaline protons (δ 3.5–5.0 ppm in ¹H NMR) .
  • X-ray crystallography : Resolves stereochemistry at the 3a-position and confirms fused ring geometry .
  • Mass spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]⁺ for C₂₃H₂₂F₃N₃O) .

What strategies optimize synthetic yield in multi-step protocols?

Advanced Research Question
Yield optimization requires systematic parameter tuning:

  • Catalyst screening : Palladium catalysts (e.g., Pd/C or Pd(OAc)₂) for benzylation steps improve efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation vs. ethanol .
  • Temperature control : Lowering reflux temperatures (e.g., 60°C vs. 80°C) reduces side-product formation in trifluoromethylation .

Q. Critical Variables :

  • Purity of intermediates (monitored via TLC/HPLC).
  • Stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl reactants) .

How to resolve contradictions in reported biological activity data?

Advanced Research Question
Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin) .
  • Dose-response validation : Perform EC₅₀/IC₅₀ curves across ≥3 independent replicates .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from divergent experimental conditions .

What experimental designs evaluate environmental fate?

Advanced Research Question
Adapt methodologies from environmental chemistry studies:

  • Abiotic transformations : Hydrolytic stability tests (pH 4–9 buffers, 25–50°C) monitored via HPLC .
  • Biotic degradation : Soil/water microcosm studies with LC-MS/MS quantification .
  • Ecotoxicity assays : Daphnia magna or algae models to assess LC₅₀/EC₅₀ .

Q. Design Framework :

  • Split-plot designs to account for variable interactions (e.g., pH x temperature) .
  • Long-term monitoring (≥6 months) for persistent metabolites .

How to predict biological target interactions computationally?

Advanced Research Question
Combine docking and dynamics simulations:

  • Molecular docking : Use AutoDock Vina to screen against kinases or GPCRs (e.g., quinoxaline analogs target ATP-binding pockets) .
  • MD simulations : GROMACS for stability analysis (e.g., RMSD <2 Å over 100 ns trajectories) .
  • QSAR modeling : Correlate substituent effects (e.g., CF₃ hydrophobicity) with activity .

What analytical techniques assess purity and stability?

Basic Research Question

  • HPLC-DAD/UV : Purity ≥95% with C18 columns (acetonitrile/water gradients) .
  • Accelerated stability testing : 40°C/75% RH for 1–3 months; monitor degradation via LC-MS .
  • Thermogravimetric analysis (TGA) : Determines decomposition thresholds (e.g., >200°C) .

How to evaluate structure-activity relationships (SAR) for analogs?

Advanced Research Question

  • Synthetic modifications : Vary substituents (e.g., benzyl vs. phenyl groups) and assess bioactivity .
  • Pharmacophore mapping : Identify critical moieties (e.g., trifluoromethyl enhances membrane permeability) .
  • Comparative assays : Test analogs against reference compounds (e.g., pyrrolo[1,2-a]quinoxaline vs. thiazolo[3,4-a]quinoxaline derivatives) .

Q. SAR Insights :

Modification SiteObserved EffectReference
2,5-Dimethylbenzyl↑ Lipophilicity, ↑ CNS penetration
7-Trifluoromethyl↑ Metabolic stability
3a-Stereochemistry↓ Off-target interactions

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